1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine
Description
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a tert-butyl group at the 1-position and ethyl groups at the 3- and 5-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-tert-butyl-3,5-diethylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-6-8-10(12)9(7-2)14(13-8)11(3,4)5/h6-7,12H2,1-5H3 |
InChI Key |
HULBERJIZQKANW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C(C)(C)C)CC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or diethyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industry: The compound is utilized in the production of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Lipophilicity : Ethyl groups at positions 3 and 5 contribute to higher lipophilicity than methyl-substituted analogs (e.g., compound 25p), which may influence membrane permeability .
Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in 5j) enhance solubility and polar interactions, whereas electron-donating groups (e.g., p-tolyl in 25p) favor aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
